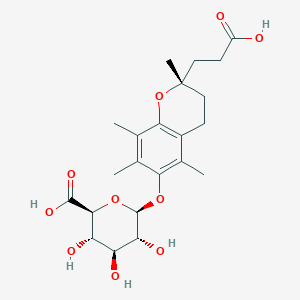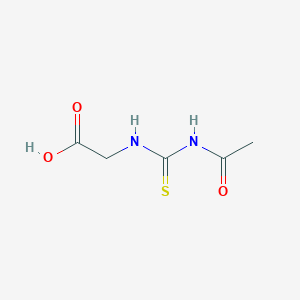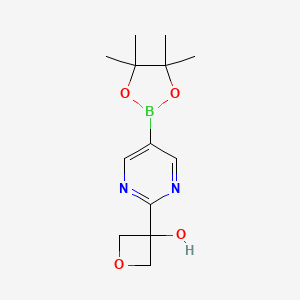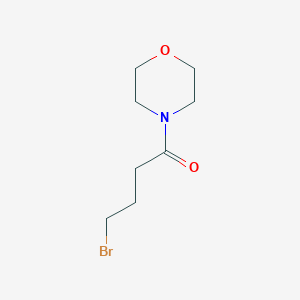
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is an organic compound with significant interest in various scientific fields. This compound features a benzyl group attached to an amino acid derivative, making it a valuable molecule for research in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the reaction of benzyl bromide with (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
化学反応の分析
Types of Reactions: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
- Benzyl propanoate
- Benzyl benzoate
- Methyl 2-Benzyl-3-phenyl-2-(phenylsulfonyl)propanoate
Comparison: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. Unlike simple esters like benzyl propanoate, this compound has a more complex structure that allows for diverse chemical reactions and biological interactions .
特性
CAS番号 |
1865726-28-8 |
|---|---|
分子式 |
C17H19NO4S |
分子量 |
333.4 g/mol |
IUPAC名 |
benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)15-9-7-13(8-10-15)11-16(18)17(19)22-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1 |
InChIキー |
UKIWRNOAQYPTME-INIZCTEOSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
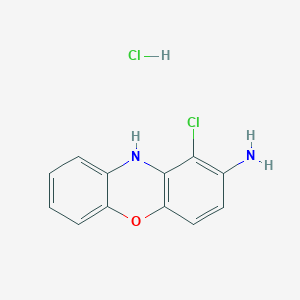
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
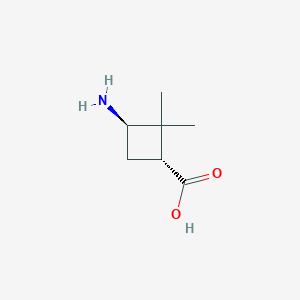

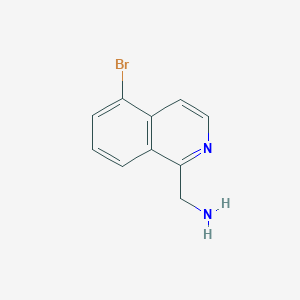
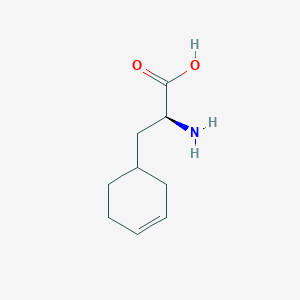
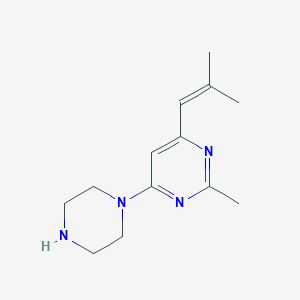
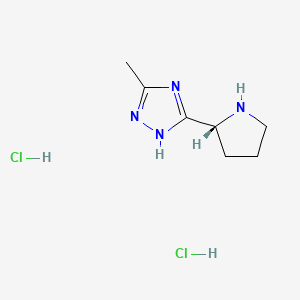
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)
